molecular formula C17H19BrClNO B1528883 5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride CAS No. 1220027-35-9

5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride

Cat. No.: B1528883
CAS No.: 1220027-35-9
M. Wt: 368.7 g/mol
InChI Key: FPLHPDKCQICNCE-UHFFFAOYSA-N
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Description

5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride is a brominated biphenyl derivative integrated with a piperidinyl ether moiety, making it a compound of significant interest in medicinal chemistry and pharmacology research. Its molecular structure, characterized by a hydrophobic biphenyl core and a polar piperidine ring, is often investigated for its potential to interact with various biological targets, such as G-protein-coupled receptors or enzymes . The bromine substituent at the 5-position offers a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships . The compound is supplied as a hydrochloride salt to enhance its stability and aqueous solubility, facilitating in vitro and in vivo research applications . Researchers are exploring this compound and its analogs as potential inhibitors of metabolic enzymes. Notably, targeting essential metabolic pathways, such as those mediated by the carnitine palmitoyltransferase (CPT) family of enzymes, represents a strategic approach for developing novel anthelmintics with broad-spectrum activity against parasitic nematodes . Given the emergence of resistance to current anthelmintic drugs, this compound provides a valuable starting point for lead identification and optimization in anti-parasitic drug discovery . This product is intended for research and development applications in a controlled laboratory environment only. It is strictly for research use (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-(4-bromo-2-phenylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO.ClH/c18-14-6-7-17(20-15-8-10-19-11-9-15)16(12-14)13-4-2-1-3-5-13;/h1-7,12,15,19H,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLHPDKCQICNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo[1,1'-biphenyl]-2-ol

The biphenyl intermediate bearing a bromine at the 5-position and a hydroxyl group at the 2-position is commonly prepared via:

  • Bromination of biphenyl : Selective bromination introduces the bromine atom at the 5-position of the biphenyl ring.
  • Hydroxylation : Introduction of the hydroxyl group at the 2-position can be achieved through directed ortho-metalation followed by quenching with oxygen or electrophilic oxygen sources.

This intermediate is critical as it provides the reactive phenol group necessary for subsequent ether bond formation.

Formation of the Ether Linkage with Piperidine

The key step is the etherification of the 5-bromo[1,1'-biphenyl]-2-ol with a 4-piperidinyl moiety. This is typically done via nucleophilic substitution where the phenolic oxygen attacks an appropriate piperidine derivative bearing a good leaving group.

  • A common approach involves reacting the phenol with 4-(2-chloroethyl)piperidine or similar alkyl halide derivatives under basic conditions to form the ether bond.
  • The reaction proceeds via an SN2 mechanism, facilitated by the nucleophilicity of the phenolate ion generated under basic conditions.

Conversion to Hydrochloride Salt

The free base form of the ether compound is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent. This step enhances:

  • Water solubility.
  • Crystallinity and stability.
  • Handling properties for further pharmaceutical development.

Representative Synthetic Procedure and Reaction Conditions

Step Reagents and Conditions Description Yield/Notes
1. Bromination Biphenyl, Br2, FeBr3 catalyst, controlled temperature Selective bromination at 5-position Moderate to high yield
2. Hydroxylation Directed ortho-metalation using n-BuLi, followed by oxygen quenching Introduction of hydroxyl group at 2-position High regioselectivity
3. Etherification 5-Bromo[1,1'-biphenyl]-2-ol, 4-(2-chloroethyl)piperidine, base (K2CO3 or NaH), solvent (DMF or DMSO), 80-100 °C, 12-24 h Formation of ether bond by nucleophilic substitution Typically 70-85% yield
4. Salt formation Ether product, HCl in ethanol or isopropanol Formation of hydrochloride salt Quantitative

Analytical Characterization Supporting Preparation

Research Findings and Optimization Insights

  • The Suzuki-Miyaura cross-coupling reaction is often used in preparing biphenyl derivatives but is less relevant directly for the ether linkage step here; however, it is instrumental in synthesizing biphenyl intermediates with various substitutions.
  • Etherification reactions require careful control of temperature and base to avoid side reactions such as cleavage of the ether bond or over-alkylation.
  • Formation of the hydrochloride salt improves aqueous solubility, which is critical for biological testing and formulation.
  • Reaction yields and purity can be optimized by selecting appropriate solvents (e.g., DMF, DMSO) and bases (e.g., K2CO3, NaH) and by controlling reaction time and temperature.

Summary Table of Preparation Steps

Preparation Stage Key Reagents Conditions Outcome Yield Range
Bromination of biphenyl Br2, FeBr3 Room temp to reflux 5-Bromo biphenyl intermediate 60-80%
Hydroxylation n-BuLi, O2 Low temp (-78 °C) to RT 5-Bromo[1,1'-biphenyl]-2-ol 70-90%
Etherification 4-(2-chloroethyl)piperidine, K2CO3, DMF 80-100 °C, 12-24 h 5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether 70-85%
Hydrochloride salt formation HCl in EtOH RT, 1-2 h Hydrochloride salt Quantitative

Chemical Reactions Analysis

Types of Reactions

5-Bromo[1,1’-biphenyl]-2-yl 4-piperidinyl ether hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

5-Bromo[1,1’-biphenyl]-2-yl 4-piperidinyl ether hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for biological research.

Mechanism of Action

The mechanism of action of 5-Bromo[1,1’-biphenyl]-2-yl 4-piperidinyl ether hydrochloride involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and influencing biological pathways. The exact mechanism can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate

Structural Differences :

  • Functional Group : The target compound has an ether linkage (–O–), while this analog features a carbamate (–OCONH–).
  • However, the carbamate’s bulkiness may reduce membrane permeability compared to the ether .

Pharmacological Relevance : Carbamate derivatives are commonly used in protease inhibitors and neuraminidase inhibitors, suggesting divergent therapeutic applications compared to the ether-based target compound.

5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride

Structural Differences :

  • Core Structure : Pyridine ring vs. biphenyl system.
  • Substituents : Both contain bromine and a piperidine-linked ether, but the pyridine’s nitrogen introduces polar interactions.

Physicochemical Properties :

  • Molecular Weight : 321.644 g/mol (vs. higher for biphenyl-based target compound).
  • Solubility : Pyridine’s aromatic nitrogen enhances water solubility, whereas the biphenyl system may increase lipophilicity .

Binding Affinity : Pyridine derivatives often target kinases or ion channels, while biphenyl systems are prevalent in GPCR ligands (e.g., angiotensin receptors), indicating distinct target profiles .

5-[4’-Bromomethyl-(1,1’-biphenyl)-2-yl]-2-triphenylmethyltetrazole-d4

Structural Differences :

  • Functional Groups : Tetrazole ring vs. piperidinyl ether.
  • Substituents : Bromomethyl group on biphenyl vs. bromine at the 5-position.

Applications: Tetrazoles are bioisosteres for carboxylic acids, commonly used in angiotensin II receptor blockers (e.g., losartan).

Synthetic Utility: Both compounds serve as intermediates, but the tetrazole derivative’s isotopic labeling (deuterium) is tailored for metabolic studies, unlike the non-labeled target compound .

3-Azetidinyl 5-bromo[1,1′-biphenyl]-2-yl ether hydrochloride

Structural Differences :

  • Heterocycle : Azetidine (4-membered ring) vs. piperidine (6-membered ring).

Biological Activity : Azetidine-containing compounds are explored in antibiotics (e.g., β-lactam analogs), whereas piperidine derivatives are prevalent in CNS-targeting drugs, highlighting divergent therapeutic niches .

Research Findings and Implications

  • Ether vs. Carbamate : The target compound’s ether linkage may offer faster metabolic clearance compared to carbamates, advantageous in short-acting therapeutics .
  • Biphenyl vs. Pyridine : The biphenyl system’s lipophilicity could enhance blood-brain barrier penetration, making it suitable for CNS drugs, whereas pyridine derivatives may favor peripheral targets .

Biological Activity

5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride is a compound with notable biological activities, particularly in pharmacological contexts. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₇H₁₉BrClNO
  • Molecular Weight : 368.71 g/mol
  • CAS Number : 1220027-35-9
  • MDL Number : MFCD13560829
  • Physical State : Typically available as a hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of the metabotropic glutamate receptor (mGluR), which is implicated in numerous neurological processes.

Key Mechanisms:

  • Receptor Modulation : It may enhance or inhibit receptor activity, influencing synaptic transmission and plasticity.
  • Enzyme Interaction : Potential inhibition or activation of enzymes involved in neurotransmitter metabolism, affecting overall neuronal health and function.

Antimicrobial Activity

Recent evaluations have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain brominated biphenyl derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Target Organisms
5-Bromo[1,1'-biphenyl]-2-yl derivatives3.12 - 12.5Staphylococcus aureus, Escherichia coli
Control (Ciprofloxacin)2Staphylococcus aureus, Escherichia coli

These findings suggest that the compound could be developed further for therapeutic applications in treating bacterial infections.

Neuropharmacological Effects

In neuropharmacology, compounds structurally related to this compound have shown promise in modulating cognitive functions and exhibiting potential antidepressant effects. For instance, certain derivatives have been linked to improved performance in animal models of depression.

Case Studies

  • Study on Antidepressant-like Effects :
    • A study evaluated the effects of related compounds on depressive behaviors in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting potential antidepressant activity.
  • Antibacterial Efficacy Evaluation :
    • In vitro studies were conducted to assess the antibacterial efficacy of brominated biphenyl derivatives against a range of pathogens. The results confirmed that these compounds exhibited potent activity against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride, and how can reaction efficiency be improved?

  • Methodological Answer : Utilize statistically designed experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce trial-and-error approaches by screening variables like bromination efficiency or etherification kinetics . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, guiding experimental optimization .
  • Example Table :

FactorLevel 1Level 2Level 3
Temp.25°C60°C100°C
SolventDCMTHFDMF
CatalystNonePd(OAc)₂CuI

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to confirm biphenyl and piperidine connectivity, and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities . Purity assessment via HPLC with UV/Vis detection at 254 nm is recommended.

Q. How does the bromine substituent influence solubility, and what solvent systems are suitable for in vitro assays?

  • Methodological Answer : The bromine atom increases hydrophobicity; thus, polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for biological testing. Conduct Hansen solubility parameter (HSP) calculations to match solvent polarity with the compound’s bromophenyl and ether moieties .
  • Example Table :

SolventPolarity IndexSolubility (mg/mL)
DMSO7.225.3
Ethanol5.28.1
Water10.1<0.1

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer : Follow OSHA HazCom 2012 guidelines: use fume hoods to avoid inhalation, wear nitrile gloves, and store in airtight containers at -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the ether bond. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms for piperidine-ether bond formation?

  • Methodological Answer : Employ density functional theory (DFT) to map energy profiles for nucleophilic substitution at the biphenyl oxygen. Compare activation energies of SN1 vs. SN2 pathways. Molecular dynamics (MD) simulations can model solvent effects on transition states .

Q. How should researchers resolve contradictions in NMR spectral data (e.g., unexpected coupling patterns)?

  • Methodological Answer : Re-examine sample preparation (e.g., deuteration level, pH). Use 2D-NMR (HSQC, HMBC) to assign overlapping signals. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .
  • Example Table :

Observed δ (ppm)Predicted δ (ppm)Assignment
7.45 (d, J=8.2 Hz)7.42Biphenyl H
3.75 (m)3.80Piperidine H

Q. What strategies minimize byproducts during large-scale synthesis?

  • Methodological Answer : Optimize stoichiometry using flow chemistry for precise reagent mixing. Implement in-line FTIR monitoring to detect intermediates and adjust residence times. Catalyst recycling (e.g., immobilized Pd on silica) reduces metal contamination .

Q. How can in silico methods predict biological target interactions for this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against GPCRs or ion channels, leveraging the piperidine moiety’s affinity for CNS targets. Pharmacophore modeling identifies key interactions (e.g., bromine’s hydrophobic contact) .

Q. What are the stability limits of this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines): incubate at 40°C/75% RH and analyze degradation products via LC-MS. Acidic conditions likely hydrolyze the ether bond, while basic conditions may dehalogenate the bromine .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride
Reactant of Route 2
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5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride

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